molecular formula C18H26BrNO5 B4095762 N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]cyclopentanamine oxalate

N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]cyclopentanamine oxalate

Cat. No.: B4095762
M. Wt: 416.3 g/mol
InChI Key: JOWRZQAPEFXINY-UHFFFAOYSA-N
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Description

“N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]cyclopentanamine oxalate” is a complex organic compound. It contains a cyclopentanamine group, which is a cyclopentane ring with an amine (-NH2) substituent. It also has a propyl group (a three-carbon chain) attached to the amine. Further along the chain, there’s a phenoxy group, which is a benzene ring attached through an oxygen atom. This benzene ring is disubstituted with bromine and methyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclopentanamine ring, the introduction of the propyl chain, and the attachment of the bromo-dimethylphenoxy group. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the cyclopentanamine ring, the propyl chain, and the bromo-dimethylphenoxy group. The bromine atom would add significant weight to the molecule, and the presence of the aromatic ring could lead to interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the amine group, which can act as a nucleophile or base. The aromatic ring might also participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the bromine atom would likely make it relatively heavy and possibly quite polar. The aromatic ring and the amine group could contribute to its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its effect would depend on its interactions with biological molecules. The amine group might form hydrogen bonds with other molecules, and the aromatic ring could have pi-stacking interactions with aromatic amino acids .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety measures. The bromine atom could make it hazardous, as organobromine compounds can sometimes be toxic or corrosive .

Future Directions

Future research on this compound could involve exploring its reactivity, studying its interactions with other molecules, or investigating potential uses. For example, it might be interesting to see if it has any biological activity .

Properties

IUPAC Name

N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]cyclopentanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO.C2H2O4/c1-12-10-13(2)16(15(17)11-12)19-9-5-8-18-14-6-3-4-7-14;3-1(4)2(5)6/h10-11,14,18H,3-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWRZQAPEFXINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCCNC2CCCC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]cyclopentanamine oxalate
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N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]cyclopentanamine oxalate
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N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]cyclopentanamine oxalate
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N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]cyclopentanamine oxalate
Reactant of Route 5
N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]cyclopentanamine oxalate
Reactant of Route 6
N-[3-(2-bromo-4,6-dimethylphenoxy)propyl]cyclopentanamine oxalate

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